16-Epinormacusine B

Description

Structure

3D Structure

Properties

IUPAC Name |

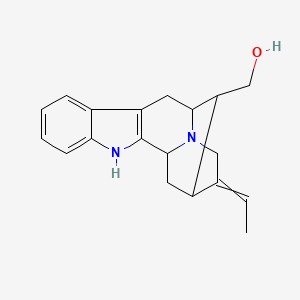

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Putative Biosynthetic Pathway of 16-Epinormacusine B: A Roadmap for Discovery

Abstract

16-Epinormacusine B is a member of the sarpagine family of monoterpene indole alkaloids (MIAs), a class of natural products renowned for their complex architectures and significant biological activities. While the definitive biosynthetic pathway for 16-Epinormacusine B has yet to be fully elucidated, extensive research into related sarpagine and ajmaline-type alkaloids provides a robust framework for proposing a plausible biosynthetic route. This technical guide synthesizes current knowledge to present a hypothetical, yet scientifically grounded, pathway for the biosynthesis of 16-Epinormacusine B. We will delve into the likely precursor molecules, key enzymatic transformations, and the logic behind the proposed steps. Furthermore, this guide will serve as a practical roadmap for researchers, detailing the experimental strategies and methodologies required to discover and characterize the enzymes and genes responsible for the formation of this intricate molecule.

Introduction to 16-Epinormacusine B and the Sarpagine Alkaloids

The sarpagine-type indole alkaloids are a structurally fascinating class of natural products isolated primarily from plants of the Apocynaceae family, such as those from the Rauvolfia and Alstonia genera.[1][2] These compounds are characterized by a rigid, polycyclic cage-like structure.[3] The broader family of monoterpene indole alkaloids, to which the sarpagine alkaloids belong, originates from a common precursor, strictosidine.[2][4] This central intermediate is the gateway to over 2,000 distinct alkaloid structures.[5]

16-Epinormacusine B is a representative member of the sarpagine family. Its biosynthesis is intrinsically linked to the well-studied pathways of other MIAs, such as ajmaline.[6][7] Understanding the biosynthesis of these molecules is not only of fundamental scientific interest but also holds immense potential for metabolic engineering and the sustainable production of valuable pharmaceuticals.[8]

Proposed Biosynthetic Pathway of 16-Epinormacusine B

The biosynthesis of 16-Epinormacusine B can be conceptualized in three main stages:

-

Formation of the Universal Precursor, Strictosidine: The convergence of primary metabolism to create the foundational MIA scaffold.

-

Assembly of the Core Sarpagine Skeleton: The key cyclization reactions that define the sarpagine family.

-

Tailoring Reactions: A series of enzymatic modifications to yield the final product, 16-Epinormacusine B.

Stage 1: The Strictosidine Gateway

Like all monoterpene indole alkaloids, the journey to 16-Epinormacusine B begins with the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway.[9]

-

Tryptamine Formation: The amino acid L-tryptophan is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.[10]

-

Secologanin Synthesis: The monoterpenoid precursor geranyl pyrophosphate (GPP), produced via the MEP pathway, undergoes a multi-step enzymatic conversion to secologanin. This intricate process involves enzymes such as geraniol synthase (GES) , geraniol 8-hydroxylase (G8H) , and secologanin synthase (SLS) .[9]

-

Pictet-Spengler Condensation: The crucial C-C bond formation between tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction stereospecifically produces 3α-(S)-strictosidine, the universal precursor for all MIAs.[4][11]

// Nodes Tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate\n(from MEP Pathway)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Tryptophan -> Tryptamine [label="TDC"]; GPP -> Secologanin [label="Multi-step\nenzymatic\nconversion"]; {Tryptamine, Secologanin} -> Strictosidine [label="STR"]; }

Figure 1: Upstream pathway for the biosynthesis of strictosidine.

Stage 2: Forging the Sarpagine Core

The transformation from the general MIA precursor, strictosidine, to the specific sarpagine scaffold involves a critical deglycosylation and a subsequent intramolecular cyclization.

-

Deglycosylation: The glucose moiety of strictosidine is cleaved by strictosidine β-D-glucosidase (SGD) .[12] This removal generates a highly reactive and unstable aglycone intermediate.[7]

-

Sarpagan Bridge Formation: The strictosidine aglycone undergoes a complex cyclization to form the characteristic C5-C16 bond of the sarpagine skeleton. This key step is catalyzed by a cytochrome P450 enzyme known as the sarpagan bridge enzyme (SBE) .[13] The product of this reaction is polyneuridine aldehyde, a central branch-point intermediate in the biosynthesis of sarpagine and ajmaline-type alkaloids.[13][14]

Stage 3: Hypothetical Tailoring Steps to 16-Epinormacusine B

From polyneuridine aldehyde, a series of tailoring reactions, including reduction, oxidation, and demethylation, are required to arrive at 16-Epinormacusine B. The precise sequence and enzymes are unknown, but we can propose a logical progression based on the structure of the final molecule and knowledge from related pathways.

-

Reduction of the Aldehyde: The aldehyde group at C17 of polyneuridine aldehyde is likely reduced to a primary alcohol. This reaction would be catalyzed by an aldehyde reductase , likely utilizing NADPH as a cofactor.

-

Formation of the Key Intermediate: The resulting alcohol-containing intermediate would be a crucial precursor for the final cyclization.

-

Cyclization and Stereochemical Control: A subsequent cyclization and rearrangement would establish the final pentacyclic structure of the sarpagine core. The stereochemistry at the C16 position, which defines 16-Epinormacusine B, is a critical aspect of this transformation. In related pathways, specific reductases and synthases control such stereochemical outcomes.[6]

-

Demethylation: The final step would likely involve the removal of the methyl group from the indole nitrogen, a reaction that could be catalyzed by a demethylase .

// Nodes Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Aglycone [label="Strictosidine Aglycone\n(unstable)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyneuridine_Aldehyde [label="Polyneuridine Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Intermediate [label="Reduced Intermediate\n(C17-alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized_Precursor [label="Cyclized Sarpagine Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Epinormacusine_B [label="16-Epinormacusine B", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Strictosidine -> Aglycone [label="SGD"]; Aglycone -> Polyneuridine_Aldehyde [label="SBE (P450)"]; Polyneuridine_Aldehyde -> Reduced_Intermediate [label="Aldehyde Reductase\n(Proposed)"]; Reduced_Intermediate -> Cyclized_Precursor [label="Cyclase/Rearrangement\n(Proposed)"]; Cyclized_Precursor -> Epinormacusine_B [label="Demethylase\n(Proposed)"]; }

Figure 2: Proposed biosynthetic pathway from strictosidine to 16-Epinormacusine B.

A Researcher's Guide to Elucidating the Pathway

The proposed pathway for 16-Epinormacusine B biosynthesis provides a testable hypothesis. Modern biochemical and molecular biology techniques are essential tools for discovering the genes and enzymes involved.[15]

Identification of Candidate Genes

A common and effective strategy is to use transcriptomics. By comparing the transcriptomes of tissues or cell cultures that produce 16-Epinormacusine B with those that do not, researchers can identify differentially expressed genes. Candidate genes often belong to enzyme families known to be involved in alkaloid biosynthesis, such as cytochrome P450 monooxygenases, reductases, and methyltransferases.[15]

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their functions must be verified. Heterologous expression is a powerful technique for this purpose.

-

Yeast (Saccharomyces cerevisiae): Yeast is a robust system for expressing plant enzymes, particularly cytochrome P450s, which require a compatible P450 reductase for activity.[16]

-

Nicotiana benthamiana: Transient expression in N. benthamiana leaves allows for the rapid testing of entire pathways.[17]

// Nodes Plant_Tissue [label="Plant Tissue Producing\n16-Epinormacusine B", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Seq [label="RNA-Seq and\nTranscriptome Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate_Genes [label="Identification of\nCandidate Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterologous_Expression [label="Heterologous Expression\n(e.g., Yeast, N. benthamiana)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="In vitro / In vivo\nEnzyme Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LC_MS [label="Product Analysis\n(LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Pathway Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Tissue -> RNA_Seq; RNA_Seq -> Candidate_Genes; Candidate_Genes -> Gene_Cloning; Gene_Cloning -> Heterologous_Expression; Heterologous_Expression -> Enzyme_Assay; Enzyme_Assay -> LC_MS; LC_MS -> Pathway_Elucidation; }

Figure 3: Experimental workflow for the elucidation of a biosynthetic pathway.

Experimental Protocols

Protocol: Heterologous Expression and In Vitro Assay of a Candidate Reductase

This protocol outlines the general steps for testing a candidate reductase enzyme proposed to be involved in the tailoring steps of 16-Epinormacusine B biosynthesis.

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized coding sequence of the candidate reductase gene.

-

Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Select for positive transformants on appropriate selective media.

-

-

Protein Expression and Microsome Preparation:

-

Grow a starter culture of the transformed yeast in selective media with glucose.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce protein expression by transferring the cells to media containing galactose.

-

After induction, harvest the cells by centrifugation.

-

Lyse the cells (e.g., by glass bead disruption) in a buffer containing protease inhibitors.

-

Isolate the microsomal fraction by differential centrifugation.

-

-

In Vitro Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube containing:

-

Microsomal protein preparation.

-

The proposed substrate (e.g., Polyneuridine Aldehyde).

-

NADPH as a cofactor.

-

Reaction buffer (e.g., phosphate buffer, pH 7.5).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

As a negative control, use microsomes from yeast transformed with an empty vector.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness.

-

Reconstitute the sample in a suitable solvent (e.g., methanol).

-

Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation.

-

Data Presentation

The following table summarizes the key enzyme classes involved in the biosynthesis of sarpagine and ajmaline-type alkaloids, which are analogous to those proposed for 16-Epinormacusine B.

| Enzyme Class | Abbreviation | Function | Cofactor(s) | Example from Ajmaline Pathway | Reference |

| Tryptophan Decarboxylase | TDC | Decarboxylation of Tryptophan | Pyridoxal Phosphate | TDC | [10] |

| Strictosidine Synthase | STR | Pictet-Spengler Condensation | None | STR | [11] |

| β-D-Glucosidase | SGD | Removal of Glucose Moiety | None | SGD | [12] |

| Cytochrome P450 Monooxygenase | P450 | Oxidative Cyclization/Hydroxylation | NADPH, O₂ | Sarpagan Bridge Enzyme (SBE) | [13][14] |

| Esterase | PNAE | Hydrolysis of Ester Group | None | Polyneuridine Aldehyde Esterase | [14] |

| Synthase | VS | Acetylation and Rearrangement | Acetyl-CoA | Vinorine Synthase | [6] |

| Reductase | VR/DHVR | Reduction of Double Bonds | NADPH | Vomilenine Reductase | [6] |

| Methyltransferase | NAMT | Methylation | S-Adenosyl Methionine | Norajmaline N-methyltransferase | [6] |

Conclusion and Future Outlook

While the complete biosynthetic pathway of 16-Epinormacusine B remains to be discovered, the wealth of knowledge from related MIA pathways provides a clear and logical direction for future research. The proposed pathway outlined in this guide serves as a foundational hypothesis. By employing modern transcriptomic and synthetic biology approaches, the elucidation of the complete enzymatic cascade is an achievable goal. The discovery of novel enzymes from this pathway will not only deepen our understanding of plant specialized metabolism but also provide new biocatalytic tools for the synthesis of complex, high-value molecules.

References

-

Wikipedia. Ajmaline. [Link]

-

Dang, T. T., & De Luca, V. (2022). Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis. Methods in Molecular Biology, 2349, 145–163. [Link]

-

Wikipedia. Strictosidine. [Link]

-

Guo, L., et al. (2024). De novo biosynthesis of antiarrhythmic alkaloid ajmaline. ResearchGate. [Link]

-

Koepke, J., et al. (2007). 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. PubMed. [Link]

-

Barleben, L., et al. (2007). Formation of strictosidine and its biosynthetic role as central precursor of various monoterpenoid indole alkaloids. ResearchGate. [Link]

-

Guo, L., et al. (2024). De novo biosynthesis of antiarrhythmic alkaloid ajmaline. PubMed. [Link]

-

Brown, S., et al. (2015). Engineered Production of Strictosidine and Analogs in Yeast. PubMed Central. [Link]

-

Stöckigt, J., et al. (2007). Indole Alkaloid Biosynthesis: The Pathways leading to Ajmalicine and Ajmaline. PUBDB. [Link]

-

Guo, L., et al. (2024). De novo biosynthesis of antiarrhythmic alkaloid ajmaline. IDEAS/RePEc. [Link]

-

Kutchan, T. M. (1993). Strictosidine: From alkaloid to enzyme to gene. WashU Medicine Research Profiles. [Link]

-

Wang, T., et al. (2022). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. JACS Au. [Link]

-

Cordell, G. A. (2017). Sarpagine and Related Alkaloids. PubMed. [Link]

-

O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports. [Link]

-

Wang, T., et al. (2022). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. PubMed Central. [Link]

-

Facchini, P. J., et al. (2004). Monoterpenoid Indole Alkaloid Biosynthesis. Biocyclopedia. [Link]

-

Garg, N. K., & Cook, J. M. (2014). Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. MDPI. [Link]

-

Billings, S. E., et al. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. MDPI. [Link]

-

Dudley, Q. M., et al. (2022). Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana. John Innes Centre. [Link]

-

Guirimand, G., et al. (2015). Biosynthesis and Regulation of Alkaloids. ResearchGate. [Link]

Sources

- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strictosidine - Wikipedia [en.wikipedia.org]

- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 6. Ajmaline - Wikipedia [en.wikipedia.org]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Monoterpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]

- 11. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana | John Innes Centre [jic.ac.uk]

A Technical Guide to the Prospective Discovery and Isolation of 16-Epinormacusine B from Voacanga africana

This document provides a comprehensive, in-depth technical guide for the prospective discovery, isolation, and structural elucidation of the sarpagine-type indole alkaloid, 16-Epinormacusine B, from the stem bark of Voacanga africana. While this compound is a known synthetic target, this guide outlines a scientifically rigorous workflow for its isolation from a natural source, a process critical for drug development professionals and natural product researchers. The methodologies described are grounded in established protocols for alkaloid extraction from Voacanga species and are designed to serve as a self-validating system for the discovery of novel or minor alkaloids.

Strategic Imperative: The Rationale for Bioprospecting in Voacanga africana

Voacanga africana Stapf (family: Apocynaceae) is a rich source of diverse monoterpenoid indole alkaloids, which are pivotal scaffolds in drug discovery.[1][2] The genus is known for producing biologically active compounds, including iboga-type alkaloids like voacangine, which serves as a precursor for the semi-synthesis of the anti-addictive agent ibogaine, and various bisindole alkaloids with potential therapeutic applications.[3][4][5]

The rationale for targeting a minor alkaloid such as 16-Epinormacusine B, a sarpagine-type alkaloid, is twofold.[6][7] First, minor constituents of a well-studied medicinal plant often possess unique bioactivities that differ from the major alkaloids. Second, elucidating the full phytochemical profile of a species enhances our understanding of its biosynthetic pathways and chemodiversity. This investigation is therefore predicated on the hypothesis that a systematic, multi-step chromatographic process can successfully isolate and identify previously uncharacterized or minor alkaloids from the complex matrix of V. africana bark.

Phase 1: Extraction of Total Alkaloids

The initial and most critical phase is the efficient extraction of the total alkaloid content from the plant material. The choice of extraction method is a trade-off between efficiency, selectivity, and scalability. Based on comparative studies, both traditional acid-base extraction and direct organic solvent extraction are viable.[4] For this workflow, we will detail a direct solvent-based method, which simplifies the operational steps and has demonstrated high yields.[4]

Causality of Method Selection

Direct extraction with a moderately polar organic solvent, basified with a mild inorganic base, is chosen to achieve two goals simultaneously. The base (e.g., NaHCO₃) deprotonates the alkaloids, converting them from their salt forms (as they may exist in the plant's cellular vacuoles) into their free-base forms. This significantly increases their solubility in organic solvents like acetone or methanol. Acetone is particularly effective for extracting a broad spectrum of alkaloids while minimizing the co-extraction of highly polar, undesirable compounds like tannins and saponins.[8][9]

Experimental Protocol: Direct Solvent Extraction

-

Preparation : Air-dry fresh stem bark of V. africana until brittle, then pulverize into a coarse powder (approx. 1-2 mm particle size).

-

Basification & Maceration : For every 100 g of powdered bark, add 10 g of sodium bicarbonate (NaHCO₃) and 800 mL of acetone in a suitable vessel.

-

Extraction : Sonicate the suspension at room temperature for 30 minutes. Alternatively, stir mechanically at 40°C for 45-60 minutes.

-

Filtration : Filter the suspension through paper (e.g., Whatman No. 1). Retain the plant residue.

-

Repeated Extraction : Repeat the extraction process (steps 2-4) on the plant residue until the filtrate tests negative for alkaloids using Dragendorff's reagent.

-

Concentration : Combine all organic filtrates and concentrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C. This yields a dark, crude solid extract, which represents the total alkaloidal fraction.

Phase 2: Multi-Stage Chromatographic Isolation

The crude extract is a complex mixture requiring a multi-step purification strategy. The workflow is designed to progressively enrich the fraction containing 16-Epinormacusine B by separating compounds based on polarity, size, and adsorption characteristics.

Workflow Overview

The isolation process follows a logical sequence from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Caption: Isolation workflow for 16-Epinormacusine B.

Protocol: Vacuum Liquid Chromatography (VLC)

VLC is employed as the initial, high-capacity purification step to perform a coarse separation of the crude extract into several fractions based on polarity.

-

Column Packing : Dry-pack a sintered glass funnel or short column with silica gel 60.

-

Sample Loading : Adsorb the crude alkaloid extract onto a small amount of silica gel (approx. 2x the extract weight) to create a dry powder. Carefully layer this powder onto the top of the VLC column.

-

Elution : Elute the column sequentially with a solvent system of increasing polarity. A typical gradient would be hexane, followed by increasing percentages of ethyl acetate (EtOAc) in hexane (e.g., 5%, 10%, 20%, 50%, 100% EtOAc), and finally concluding with methanol (MeOH).

-

Fraction Collection : Collect fractions based on the solvent change and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. Sarpagine-type alkaloids are expected to elute in the mid-to-high polarity fractions (e.g., 50-100% EtOAc).

Protocol: Gravity Column and Size-Exclusion Chromatography

Fractions identified by TLC as potentially containing the target compound are subjected to further purification.

-

Silica Gel Column Chromatography : Subject the enriched fraction to repeated gravity column chromatography over silica gel, using a finer gradient or isocratic elution with a solvent system optimized by TLC (e.g., Chloroform/Methanol or Hexane/EtOAc with a small percentage of ammonia).[10]

-

Sephadex LH-20 Chromatography : To remove polymeric impurities and separate alkaloids of similar polarity but different molecular size, dissolve the fraction from the silica column in methanol and apply it to a Sephadex LH-20 column, eluting with 100% methanol.[10] This step is crucial for separating monomeric alkaloids like 16-Epinormacusine B from bisindole alkaloids which are also prevalent in V. africana.[10]

Data Presentation: Hypothetical Fractionation Yields

| Stage | Input Mass (g) | Fraction of Interest | Output Mass (mg) | Estimated Purity (%) |

| Crude Extraction | 1000 g (bark) | Total Alkaloids | 55,000 | < 5 |

| VLC | 55.0 | F5 (50% EtOAc) | 4,200 | ~15 |

| Silica Column | 4.2 | Sub-fraction F5-B | 350 | ~60 |

| Sephadex LH-20 | 0.35 | Sub-fraction F5-B2 | 85 | ~85 |

| Preparative TLC | 0.085 | Band at Rf 0.45 | 12 | > 95 |

Phase 3: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Logic of Spectroscopic Analysis

The elucidation process is a puzzle solved with complementary pieces of data. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. 1D NMR (¹H and ¹³C) reveals the number and type of protons and carbons. Finally, 2D NMR experiments (COSY, HSQC, HMBC) connect these atoms to build the molecular skeleton.

Caption: Logical flow of structural elucidation.

Protocol: Spectroscopic Analysis

-

Mass Spectrometry :

-

Acquire a high-resolution mass spectrum using Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer.

-

Expected Result : For 16-Epinormacusine B (C₁₉H₂₂N₂O), the protonated molecule [M+H]⁺ should yield an m/z value that precisely matches the calculated mass (295.1805), confirming the molecular formula.[11]

-

-

¹H and ¹³C NMR Spectroscopy :

-

Dissolve the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire a ¹H NMR spectrum to identify the number of unique proton signals, their multiplicity (splitting pattern), and chemical shift.

-

Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to determine the number of unique carbon signals and classify them as CH, CH₂, or CH₃ groups.[12]

-

-

2D NMR Spectroscopy :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and piecing together the carbon skeleton.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, even if they are not directly bonded, providing crucial information about the relative stereochemistry of the molecule.

-

By systematically interpreting these spectra and comparing the data to known values for sarpagine-type alkaloids, the structure of 16-Epinormacusine B can be unequivocally confirmed.[6][13]

Conclusion

This guide outlines a robust and logical framework for the targeted isolation of 16-Epinormacusine B from Voacanga africana. The success of this endeavor hinges on a systematic application of modern chromatographic and spectroscopic techniques. Each phase, from extraction to final structural confirmation, is designed with inherent causality, ensuring that the chosen methods are optimal for isolating and identifying a minor indole alkaloid from a complex natural matrix. This workflow not only serves as a direct protocol but also as a template for the broader discovery of novel bioactive compounds within this medicinally significant plant genus.

References

-

Mbouangou, C. M., et al. (2020). Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling. Molecules, 26(1), 70. Available at: [Link]

-

Hussain, H., et al. (2012). Chemistry and biology of the genus Voacanga. Pharmaceutical Biology, 50(9), 1183-1193. Available at: [Link]

-

Eze, C. M., et al. (2019). Phytochemical Analysis of the Seeds Extracts of Voacanga africana. Nigerian Journal of Biotechnology, 36(2), 113-118. Available at: [Link]

-

Hussain, H., et al. (2012). Chemistry and biology of the genus Voacanga. Semantic Scholar. Available at: [Link]

-

Namjoshi, O. A., & Cook, J. M. (2016). Sarpagine and Related Alkaloids. The Alkaloids. Chemistry and biology, 76, 63–169. Available at: [Link]

-

Ameyaw, Y., et al. (2021). Ethnomedicinal uses, biological activities, and toxicity of Voacanga africana Stapf Ex Scott-Elliot. Journal of Ethnopharmacology, 272, 113932. Available at: [Link]

-

Karella, S., & Sadagopan, R. (2018). Common core structure of sarpagine, macroline and ajmaline alkaloids. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2024). The synthetic chemistry of sarpagine-ajmaline-type alkaloids. The Alkaloids. Chemistry and biology, 92, 47-119. Available at: [Link]

-

Namjoshi, O. A., & Cook, J. M. (2016). Sarpagine and Related Alkaloids. PubMed. Available at: [Link]

-

Zhang, P., & Cook, J. M. (2007). An Efficient Strategy for the Total Synthesis of Sarpagine-Related Indole Alkaloids. ResearchGate. Available at: [Link]

-

Waldmann, H., et al. (2023). Collective Synthesis of Sarpagine and Macroline Alkaloid‐Inspired Compounds. Angewandte Chemie International Edition, 62(50), e202312345. Available at: [Link]

-

Liu, B., et al. (2023). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. Angewandte Chemie International Edition, 62(38), e202308354. Available at: [Link]

-

Babiaka, S. B., et al. (2020). Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Voacangine. Wikipedia. Available at: [Link]

-

Alonso, E., et al. (2021). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega, 6(26), 17046–17054. Available at: [Link]

-

Alonso, E., et al. (2021). Alkaloids isolated in this study from Voacanga africana root bark. ResearchGate. Available at: [Link]

-

Lifeasible. (n.d.). 16-Epinormacusine B. Lifeasible. Available at: [Link]

-

Reusch, W. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 3. Voacangine - Wikipedia [en.wikipedia.org]

- 4. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.ug.edu.gh [pure.ug.edu.gh]

- 10. mdpi.com [mdpi.com]

- 11. 16-Epinormacusine B - Lifeasible [lifeasible.com]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 16-Epinormacusine B characterization.

An In-Depth Technical Guide to the Spectroscopic Characterization of 16-Epinormacusine B

Abstract

The definitive characterization of complex natural products is a cornerstone of drug discovery and development. Strychnos alkaloids, a diverse family of monoterpene indole alkaloids, present formidable challenges in structural elucidation due to their intricate polycyclic architectures and dense stereochemistry. This guide provides a comprehensive technical framework for the spectroscopic characterization of 16-Epinormacusine B, a diastereomer of the known hypotensive alkaloid, Normacusine B.[1][2] As direct experimental data for this specific epimer is not extensively published, this document leverages established data for Normacusine B as a reference standard. It outlines an integrated spectroscopic workflow, explaining the causality behind experimental choices and detailing the analytical logic required to unambiguously assign the structure and stereochemistry of 16-Epinormacusine B. The principles and protocols described herein are designed to serve as a self-validating system for researchers engaged in the structural analysis of complex chiral molecules.

Introduction: The Challenge of Stereoisomeric Distinction

Normacusine B, isolated from plants of the Strychnos genus, is a sarpagan-type indole alkaloid with the molecular formula C₁₉H₂₂N₂O.[1][3] Its biological activity, coupled with its complex pentacyclic structure, makes it a molecule of significant scientific interest. The existence of multiple stereocenters gives rise to a landscape of potential diastereomers, each with potentially distinct biological activities and physicochemical properties. 16-Epinormacusine B represents one such diastereomer, differing from Normacusine B only by the spatial orientation of the substituent at the C-16 position.

Distinguishing between epimers requires high-resolution spectroscopic techniques capable of probing the subtle spatial relationships between atoms. While techniques like Mass Spectrometry (MS) will provide identical data for both epimers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional experiments, is uniquely powerful in this regard. This guide will detail the application of NMR, MS, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to achieve an unequivocal characterization.

The Integrated Spectroscopic Workflow

The structural elucidation of a novel or rare natural product follows a logical, multi-faceted approach. The primary objective is to assemble a complete picture of the molecule's constitution (atom connectivity), configuration (3D arrangement), and conformation (dynamic spatial arrangements).

Caption: Integrated workflow for alkaloid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 16-Epinormacusine B, NMR will not only confirm the carbon-hydrogen framework but will be the definitive technique for assigning the C-16 stereochemistry.

Reference Data: ¹H and ¹³C NMR of Normacusine B

A crucial first step is to compare acquired data against the known data for the parent epimer, Normacusine B. While specific literature values can vary slightly based on solvent and instrument frequency, a representative dataset is essential for comparison. Computational methods can also provide reliable predicted chemical shifts for Strychnos alkaloids, aiding in initial assignments.[4][5]

Experimental Protocols

Protocol 1: Standard NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified alkaloid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄). The choice of solvent is critical; MeOD-d₄ is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH), which can simplify spectra.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).

-

¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. Follow this with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments.

-

Causality: The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. The DEPT-90 experiment shows only CH signals. Together, they allow for the unambiguous assignment of carbon types, which is essential for piecing together the molecular structure.

-

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is fundamental for tracing out spin systems within the molecule, such as the ethylidene side chain and the protons within each ring system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the primary method for assigning carbon chemical shifts based on their corresponding proton assignments from the COSY spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds.

-

Trustworthiness: HMBC is a self-validating system for confirming the overall carbon skeleton. For example, correlations from the methyl protons of the ethylidene group to carbons C-15 and C-16 would definitively place this group within the structure. It connects the spin systems identified by COSY.

-

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These are the critical experiments for stereochemical assignment. They identify protons that are close to each other in space, regardless of whether they are connected through bonds.

-

Expertise: A NOE is observed between protons that are typically < 5 Å apart. For differentiating epimers, the presence or absence of specific NOE correlations provides definitive proof of relative stereochemistry.

-

Differentiating 16-Epinormacusine B from Normacusine B

The inversion of stereochemistry at C-16 will induce measurable changes in the NMR spectrum, primarily affecting the local environment.

Caption: Structure of Normacusine B with key atoms numbered. (Note: A proper chemical structure diagram would be used here in a real document)

Expected Spectroscopic Differences:

-

Chemical Shifts (δ): The spatial rearrangement at C-16 will alter the magnetic environment of nearby nuclei. Protons and carbons in close proximity to the C-16 substituent, such as H-15, H-21α/β, and C-15, are expected to show the most significant chemical shift differences between the two epimers.

-

Coupling Constants (J): The dihedral angle between H-15 and H-16 is fixed by the ring system but will differ between epimers. According to the Karplus relationship, this change in dihedral angle will result in a different scalar coupling constant (JH15-H16). A careful measurement of this coupling constant from the high-resolution ¹H NMR spectrum can be a strong indicator of the relative stereochemistry.

-

Nuclear Overhauser Effect (NOE): This is the most definitive method. In one epimer, H-16 may be spatially close to a specific proton (e.g., H-15), resulting in a strong NOE correlation. In the 16-epi configuration, H-16 will be oriented differently, leading to the disappearance of this correlation and the potential appearance of new correlations to other protons (e.g., one of the H-21 protons). A ROESY experiment is often preferred for molecules of this size as it avoids potential zero-crossing issues that can complicate NOESY interpretation.

| Parameter | Expected Observation for 16-Epinormacusine B (vs. Normacusine B) | Rationale |

| δ(H-15) | Different chemical shift | Altered anisotropic effects from the C-16 substituent. |

| δ(C-15, C-17) | Different chemical shifts | Gamma-gauche effect due to change in stereochemistry at C-16. |

| J (H15-H16) | Different coupling constant | Change in the H-C15-C16-H dihedral angle. |

| NOE/ROE | Different pattern of spatial correlations involving H-16. | Inversion of stereochemistry at C-16 repositions H-16 relative to other protons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are fundamental pieces of data for any chemical structure elucidation.[6]

High-Resolution Mass Spectrometry (HRMS)

Protocol 2: HRMS Analysis

-

Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Mode: Operate in positive ion mode, as the nitrogen atoms in the alkaloid are readily protonated.

-

Observation: Expect to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Measure the mass-to-charge ratio (m/z) of this ion to at least four decimal places. Compare this experimental value to the theoretical exact mass calculated for the molecular formula C₁₉H₂₂N₂O.

-

Trustworthiness: An agreement within 5 ppm (parts per million) between the measured and theoretical mass provides high confidence in the elemental composition. Both 16-Epinormacusine B and Normacusine B will have the same exact mass.

-

Table of Expected MS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₂₂N₂O |

| Monoisotopic Mass | 294.1732 g/mol |

| [M+H]⁺ (Theoretical) | 295.1805 m/z |

| [M+Na]⁺ (Theoretical) | 317.1625 m/z |

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. While not typically used to distinguish epimers, the fragmentation pattern can confirm the core structure of the alkaloid.

Caption: Plausible MS/MS fragmentation pathways for Normacusine B.

Vibrational & Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Protocol 3: IR Spectrum Acquisition

-

Technique: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of a solid sample, or acquire the spectrum on a KBr pellet.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups in 16-Epinormacusine B.

Table of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500–3200 (broad) | O–H stretch | Alcohol |

| 3400–3250 (medium) | N–H stretch | Indole N-H |

| 3100–3000 | C–H stretch | Aromatic & Alkene |

| 2960–2850 | C–H stretch | Aliphatic |

| 1600–1450 | C=C stretch | Aromatic Ring |

| 1320–1000 | C–O stretch | Alcohol |

| 1250–1020 | C–N stretch | Amine[9] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated π-electron systems (chromophores) in a molecule.[10][11]

Protocol 4: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Acquisition: Scan the absorbance from approximately 200 to 400 nm.

-

Analysis: The indole nucleus is the primary chromophore in 16-Epinormacusine B. The λ(max) values are characteristic of this system. Extending conjugation shifts the absorption maximum to longer wavelengths.[12][13]

Expected UV Absorptions

| λ(max) (nm) | Chromophore |

| ~225 | Indole |

| ~282 | Indole |

| ~290 (shoulder) | Indole |

Conclusion

The unequivocal characterization of 16-Epinormacusine B is a process of systematic, orthogonal data integration. While foundational techniques like HRMS, IR, and UV-Vis spectroscopy confirm the molecular formula and key functional groups common to both C-16 epimers, they are insufficient for stereochemical assignment. The definitive distinction between 16-Epinormacusine B and its parent, Normacusine B, rests upon a detailed and expertly interpreted suite of NMR experiments. The analysis of chemical shifts, scalar coupling constants, and, most critically, through-space NOE/ROE correlations provides the necessary three-dimensional information to solve the structural puzzle. The workflow and protocols detailed in this guide represent a robust and self-validating methodology for researchers tackling the challenges of stereoisomerism in complex natural products.

References

-

PubChem (n.d.). Normacusine B. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Organic Chemistry Portal (2023). Alkaloid Synthesis. Retrieved from [Link][2]

-

Afza, T., et al. (2020). 1H and 13C NMR spectra of Strychnos alkaloids: Selected NMR updates. R Discovery. Retrieved from [Link][4]

-

Bagryanskaya, I. Y., & Gatilov, Y. V. (2021). Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. MDPI. Retrieved from [Link][5]

-

Scribd (n.d.). Structural Elucidation of Alkaloids. Retrieved from [Link][6]

-

Royal Society of Chemistry (n.d.). Infrared spectroscopy. Retrieved from [Link][8]

-

University of Calgary (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][7]

-

Michigan State University (n.d.). Infrared Spectrometry. Retrieved from [Link][9]

-

Pacific BioLabs (n.d.). UV/VIS Spectroscopy. Retrieved from [Link][10]

-

Crash Course (2021). Conjugation & UV-Vis Spectroscopy. YouTube. Retrieved from [Link][11]

-

Chad's Prep (2018). 16.3 UV Vis Spectroscopy. YouTube. Retrieved from [Link][12]

-

Chemistry LibreTexts (2024). Interpreting Ultraviolet Spectra: The Effect of Conjugation. Retrieved from [Link][13]

Sources

- 1. Normacusine B - Wikipedia [en.wikipedia.org]

- 2. Alkaloid Synthesis: Hinckdentine A (Rawal), Isolycoricidine (Canesi), Normacusine B (Qi), Silicine (Ishikawa), Cephalocyclidin A (Zhang/Tu), Alstolucine B (Lan/Zhang) [organic-chemistry.org]

- 3. Normacusine B | C19H22N2O | CID 11335389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. edu.rsc.org [edu.rsc.org]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Natural Sources and Abundance of 16-Epinormacusine B

This technical guide provides an in-depth exploration of 16-Epinormacusine B, a monoterpene indole alkaloid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical laboratory insights. Herein, we will delve into the known botanical origins of this compound, its relative abundance, and a detailed protocol for its isolation and purification, underpinned by the rationale that informs each experimental step.

Introduction to 16-Epinormacusine B: A Strychnos Alkaloid

16-Epinormacusine B is a member of the vast and structurally complex family of monoterpene indole alkaloids. These natural products are renowned for their potent and diverse biological activities. The core structure of 16-Epinormacusine B belongs to the corynantheane scaffold, which is a common framework for many bioactive alkaloids. Its significance lies not only in its own potential bioactivity but also as a potential biosynthetic precursor to more complex alkaloids within its natural source. Understanding its origin and isolation is the first critical step in unlocking its therapeutic or synthetic potential. The Strychnos genus, a treasure trove of intricate alkaloids, is the primary source of this compound.

The Botanical Source: Strychnos variabilis

The principal and currently documented natural source of 16-Epinormacusine B is Strychnos variabilis De Wild., a plant species belonging to the Loganiaceae family. This species is endemic to Central Africa, particularly in regions of the Congo.[1] The alkaloids of S. variabilis have been the subject of significant phytochemical investigation, revealing a rich diversity of monomeric and dimeric indole alkaloids.

The specific plant part from which 16-Epinormacusine B and its congeners have been successfully isolated is the root bark .[1][2] This is a crucial detail for researchers planning to source this compound, as the distribution and concentration of alkaloids can vary significantly between different tissues of the same plant (e.g., leaves, stem bark, roots). For instance, while the leaves of Strychnos variabilis have been reported to contain approximately 0.16% total alkaloids by titrimetric dosage, the profile of these alkaloids differs from that of the roots, with isoretuline and its acetyl derivative being predominant.[3]

Abundance of 16-Epinormacusine B in Strychnos variabilis

For context, phytochemical studies of Strychnos species typically involve the extraction and separation of numerous alkaloids, with the yields of individual minor components often being a small fraction of the total alkaloid extract.

| Compound | Natural Source | Plant Part | Reported Abundance/Yield | Citation |

| 16-Epinormacusine B | Strychnos variabilis | Root Bark | Isolated as a minor alkaloid; specific yield not detailed in available literature. | [1][2] |

| Total Alkaloids | Strychnos variabilis | Leaves | ~0.16% by titrimetric dosage. Note: Alkaloid profile differs from root bark. | [3] |

Experimental Protocol: Isolation and Purification of 16-Epinormacusine B

The following protocol is a representative, field-proven methodology for the isolation of indole alkaloids from Strychnos root bark. This procedure is based on established principles of alkaloid chemistry and can be adapted for the targeted isolation of 16-Epinormacusine B.

Rationale Behind the Experimental Design

The protocol is designed around the fundamental chemical property of alkaloids: their basicity. As nitrogenous compounds, alkaloids are typically soluble in acidic aqueous solutions as their corresponding salts. By adjusting the pH of the solution to be alkaline, the alkaloids are deprotonated to their free-base form, which are generally more soluble in organic solvents. This pH-dependent solubility is exploited in the acid-base liquid-liquid partitioning steps to separate the alkaloids from neutral and acidic metabolites present in the crude plant extract. Subsequent chromatographic steps are necessary to resolve the complex mixture of alkaloids into individual components.

Step-by-Step Methodology

Step 1: Preparation of Plant Material

-

Obtain dried root bark of Strychnos variabilis.

-

Grind the root bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Step 2: Initial Extraction

-

Macerate the powdered root bark (e.g., 500 g) in methanol (e.g., 3 x 2 L) at room temperature for 48 hours for each batch of solvent. Methanol is an effective solvent for a broad range of plant metabolites, including alkaloids.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Acid-Base Partitioning

-

Suspend the crude methanolic extract in a 5% aqueous solution of hydrochloric acid (HCl). This protonates the alkaloids, rendering them soluble in the aqueous phase.

-

Perform a liquid-liquid extraction of the acidic solution with a non-polar organic solvent such as hexane or dichloromethane. This step removes non-basic, lipophilic compounds (e.g., fats, waxes, some terpenoids). Discard the organic phase.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them into their free-base form.

-

Extract the now alkaline aqueous solution multiple times with dichloromethane or chloroform. The free-base alkaloids will partition into the organic layer.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude total alkaloid extract.

Step 4: Chromatographic Purification

-

Subject the crude alkaloid extract to column chromatography over silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with a mixture of dichloromethane and methanol (e.g., 99:1) and gradually increasing the proportion of methanol.

-

Monitor the eluted fractions by Thin Layer Chromatography (TLC), visualizing the spots under UV light and/or with an alkaloid-specific staining reagent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar TLC profiles.

-

Fractions containing 16-Epinormacusine B may require further purification using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

Visualization of the Isolation Workflow

Caption: Workflow for the isolation of 16-Epinormacusine B.

Structural Characterization

Once isolated, the identity and purity of 16-Epinormacusine B must be confirmed through a combination of spectroscopic techniques. These include:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complex structure and stereochemistry of the molecule.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Conclusion

16-Epinormacusine B is a monoterpene indole alkaloid naturally occurring in the root bark of Strychnos variabilis. While it is considered a minor constituent of the plant's complex alkaloid profile, its isolation is achievable through a systematic application of acid-base extraction principles followed by meticulous chromatographic separation. This guide provides a robust framework for researchers aiming to isolate and study this and other related Strychnos alkaloids, forming the basis for further investigation into their chemical properties and biological activities.

References

- Tits, M., Angenot, L., & Tavernier, D. (1980). New indole aldehydic alkaloids of strychnos variabilis. Tetrahedron Letters, 21(25), 2439–2442.

- Vireca, E., et al. (2022). Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks. Frontiers in Pharmacology.

- Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. (2021).

- Phytochemical investigation of the bark of Strychnos- nux-vomica and its antimicrobial properties. (2015).

- Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis. (2016).

- Indole Alkaloids from Strychnos Species and Their Antiplasmodial and Cytotoxic Activites. (2007). Planta Medica.

- Extraction, Purification and Characterization of Indole Alkaloids from Strychnos wallichiana L. – an Endangered Medicinal. (2009). Global Science Books.

- Extraction , Purification and Characterization of Indole Alkaloids from Strychnos wallichiana L . – an Endangered Medicinal Plant from India Pasupuleti. (2009). Semantic Scholar.

- Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy. (2010).

- Phytochemical and Pharmacological Profile of Plants belonging to Strychnos Genus: A Review. (2016).

- Tits, M., & Angenot, L. (1980). Leaf alkaloids of Strychnos variabilis[ALCALOIDES DES FEUILLES DU STRYCHNOS VARIABILIS]. Plantes médicinales et phytothérapie.

- Tits, M., et al. (1985). Strychnozairine, an indole alkaloid from Strychnos variabilis. Phytochemistry, 24(1), 205-207.

- Jonville, M. C., et al. (2013). Dimeric bisindole alkaloids from the stem bark of Strychnos nux-vomica L. Phytochemistry, 87, 157-63.

- New antibiotics from the fungus Epicoccum nigrum. III. Epicorazine B: structure elucidation and absolute configuration. (1978). The Journal of Antibiotics.

- Elucidation of the Structure of Pseudorubriflordilactone B by Chemical Synthesis. (2020). Journal of the American Chemical Society.

- Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. (1987). Journal of Pharmaceutical Sciences.

Sources

Unraveling the Stereochemical Labyrinth of Sarpagine Alkaloids: A Technical Guide to the Structure of Normacusine B and its Epimers

Abstract

The sarpagine and related akuammiline alkaloids represent a fascinating and structurally complex family of monoterpenoid indole alkaloids with significant therapeutic potential.[1][2] A key determinant of their biological activity is their precise three-dimensional architecture, particularly the stereochemistry at the C16 position. While the specific compound "16-Epinormacusine B" remains to be characterized in the public domain, this guide will provide an in-depth technical analysis of the chemical structure and stereochemistry of the closely related and well-documented sarpagine alkaloid, normacusine B. We will delve into the experimental methodologies and logical frameworks employed to elucidate its complex stereostructure, providing a blueprint for the structural determination of novel members of this class, such as a putative 16-Epinormacusine B. This document is intended for researchers, scientists, and drug development professionals engaged in the study of complex natural products.

Introduction to the Sarpagine Alkaloid Family

The sarpagine alkaloids, along with the structurally related ajmaline and macroline alkaloids, constitute a large and growing class of over 300 monomeric and 100 bisindole alkaloids. These natural products are biosynthetically derived from the central precursor strictosidine and are characterized by a rigid polycyclic framework.[1] A defining feature of the sarpagine-type alkaloids is the C-5 to C-16 bond linkage and the presence of several stereogenic centers, most notably at positions C-3, C-5, C-15, and C-16.[2][3] The absolute configurations at C-3, C-5, and C-15 are generally conserved across the sarpagine and ajmaline series.[2][3] However, the stereochemistry at C-16 is a key point of structural diversity and has been a subject of considerable scientific investigation.[1]

Normacusine B, a representative sarpagine alkaloid, embodies the characteristic structural features of this family. Understanding its stereochemistry provides a critical foundation for exploring the structure-activity relationships within this class of compounds and for the potential design of novel therapeutic agents.

The Planar Structure of Normacusine B

The planar structure of normacusine B, like other sarpagine alkaloids, is typically elucidated through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and thus the molecular formula of the alkaloid. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide initial clues about the connectivity of the atoms within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for assembling the carbon skeleton and assigning the proton and carbon resonances.

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the polycyclic framework by connecting quaternary carbons and different spin systems.

-

The following table summarizes the expected key NMR correlations that would be used to establish the planar structure of normacusine B.

| Correlation Type | Key HMBC Correlations | Structural Information Gained |

| Indole Moiety | H-9 to C-7a, C-11; H-12 to C-8, C-13 | Confirmation of the indole ring system. |

| C-5 to C-16 Linkage | H-5 to C-16, C-3, C-6; H-16 to C-5, C-17, C-15 | Establishes the characteristic bond of the sarpagine skeleton. |

| Quinuclidine Core | H-3 to C-2, C-5, C-14; H-15 to C-14, C-16, C-20 | Defines the bridged ring system. |

| Side Chain | H-17 to C-16, C-18, C-19; H-19 to C-18, C-20 | Elucidates the structure of the ethylidene side chain. |

The Stereochemistry of Normacusine B and the Significance of C-16 Epimerization

The biological activity of sarpagine alkaloids is intrinsically linked to their precise three-dimensional arrangement. The determination of both relative and absolute stereochemistry is therefore a critical aspect of their characterization. For normacusine B, the key stereocenters are at C-3, C-5, C-15, and C-16.

Relative Stereochemistry

The relative stereochemistry is primarily determined using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space proximity of protons, allowing for the deduction of their relative spatial arrangement.

Experimental Protocol: NOESY for Relative Stereochemistry Determination

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Data Acquisition: Record a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). The mixing time is a crucial parameter and should be optimized to observe key correlations without significant spin diffusion (typically 300-800 ms).

-

Data Analysis: Analyze the NOESY spectrum for cross-peaks that indicate spatial proximity between protons.

The following diagram illustrates the key NOE correlations that would be expected for normacusine B, which help to define the relative configuration of its stereocenters.

Caption: Key NOE correlations for determining the relative stereochemistry of the core ring system in normacusine B.

Absolute Stereochemistry

Determining the absolute configuration requires a method that can distinguish between enantiomers. Several techniques can be employed:

-

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound. If a suitable single crystal can be obtained, anomalous dispersion effects (e.g., using the Flack parameter) can unambiguously establish the absolute configuration.

-

Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra can be compared with theoretically calculated spectra for the possible enantiomers. A good match between the experimental and calculated spectra for a particular enantiomer provides strong evidence for its absolute configuration.

-

Total Synthesis: The unambiguous synthesis of a natural product from a starting material of known absolute configuration provides definitive proof of its stereochemistry.[4][5][6] Several total syntheses of sarpagine and akuammiline alkaloids have been reported, which have been instrumental in confirming their absolute configurations.[3][7][8]

The following workflow illustrates the logical progression for the complete stereochemical elucidation of a sarpagine alkaloid.

Caption: A generalized workflow for the complete structural and stereochemical elucidation of a novel sarpagine alkaloid.

The Case of 16-Epinormacusine B

A hypothetical "16-Epinormacusine B" would differ from normacusine B in the stereochemical orientation of the substituent at the C-16 position. The aldehyde group at C-16 in related biosynthetic precursors is known to be susceptible to epimerization.[3] This enzymatic tailoring is a source of stereochemical diversity in this class of alkaloids.[1]

The stereochemistry at C-16 can significantly influence the overall conformation of the molecule and, consequently, its interaction with biological targets. The determination of the C-16 stereochemistry would rely heavily on NOESY data. For instance, the spatial proximity of H-16 to other protons in the quinuclidine core would be different for the two epimers. A total synthesis approach, where the stereochemistry at C-16 is rigorously controlled, would provide the most definitive proof.[3]

Conclusion

The structural elucidation of complex natural products like the sarpagine alkaloids is a multifaceted endeavor that relies on the synergistic application of modern spectroscopic techniques, chemical synthesis, and biosynthetic insights. While "16-Epinormacusine B" has not been formally described, the principles and methodologies detailed in this guide for its close relative, normacusine B, provide a robust framework for its future characterization. A thorough understanding of the stereochemical nuances, particularly at the C-16 position, is paramount for unlocking the full therapeutic potential of this important class of alkaloids. The continued exploration of the chemical diversity within the sarpagine family, guided by these established principles of structural elucidation, promises to yield novel compounds with valuable biological activities.

References

-

Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. (Source: PMC, URL: [Link])

-

General Approach for the Synthesis of Ajmaline/Sarpagine Indole Alkaloids: Enantiospecific Total Synthesis of (+)-Ajmaline, Alkaloid G, and Norsuaveoline via the Asymmetric Pictet−Spengler Reaction. (Source: Journal of the American Chemical Society, URL: [Link])

-

Sarpagine and related alkaloids. (Source: PMC - NIH, URL: [Link])

-

Total Synthesis of the Akuammiline Alkaloid Picrinine. (Source: ACS Publications, URL: [Link])

-

Part I ENANTIOSPECIFIC TOTAL SYNTHESIS OF UNNATURAL ENANTIOMERS OF C-19 METHYLATED SARPAGINE/MACROLINE/AJMALINE-TYPE BIOLOGICALL. (Source: Minds@UW, URL: [Link])

-

Determination of absolute configurations and control experiments. (Source: ResearchGate, URL: [Link])

-

Total Synthesis of the Akuammiline Alkaloid Picrinine. (Source: Semantic Scholar, URL: [Link])

-

Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis. (Source: NIH, URL: [Link])

-

Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB. (Source: Semantic Scholar, URL: [Link])

-

Total Synthesis and Stereochemical Assignment of Nostosin B. (Source: PubMed, URL: [Link])

-

Enantioselective Total Syntheses of Methanoquinolizidine-Containing Akuammiline Alkaloids and Related Studies. (Source: Journal of the American Chemical Society, URL: [Link])

-

Total Synthesis of the Akuammiline Alkaloid Picrinine. (Source: PMC - PubMed Central - NIH, URL: [Link])

-

Total synthesis and stereochemical confirmation of manassantin A, B, and B1. (Source: PubMed, URL: [Link])

-

New antibiotics from the fungus Epicoccum nigrum. III. Epicorazine B: structure elucidation and absolute configuration. (Source: PubMed, URL: [Link])

-

Total Synthesis and Stereochemical Assignment of Nostosin B. (Source: PMC - NIH, URL: [Link])

-

Elucidation of the Structure of Pseudorubriflordilactone B by Chemical Synthesis. (Source: PubMed, URL: [Link])

-

Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinone B and C and Isoiresin. (Source: NIH, URL: [Link])

-

Total Synthesis of (±)-Larutienine B and (±)-Melokhanine B, D, E, F, and H. (Source: ResearchGate, URL: [Link])

-

Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. (Source: PubMed, URL: [Link])

Sources

- 1. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis and Stereochemical Assignment of Nostosin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis and stereochemical confirmation of manassantin A, B, and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis and Stereochemical Assignment of Nostosin B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Research on 16-Epinormacusine B Derivatives: A Roadmap for Therapeutic Innovation

This in-depth technical guide provides a comprehensive framework for the early-stage research and development of novel therapeutic agents derived from 16-Epinormacusine B, a sarpagine-related indole alkaloid.[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document outlines a logical, experience-driven, and scientifically rigorous pathway from initial compound derivatization to the identification of promising preclinical candidates. By integrating computational chemistry, advanced in vitro screening, and early ADME-Tox profiling, this guide advocates for a "fail early, fail cheap" strategy to mitigate risks and enhance the probability of success in the complex journey of drug discovery.[6]

Introduction to 16-Epinormacusine B and the Therapeutic Rationale

16-Epinormacusine B is an indole alkaloid belonging to the sarpagine family of natural products.[1][2] While the specific biological activities of 16-Epinormacusine B are not extensively documented in publicly available literature, the broader class of indole alkaloids is a rich source of pharmacologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[7][8][9] This structural class has historically yielded numerous successful drugs, underscoring its potential as a starting point for novel drug discovery programs.[8]

This guide proposes a hypothetical yet scientifically grounded research program aimed at exploring the therapeutic potential of 16-Epinormacusine B derivatives. The central hypothesis is that targeted modification of the 16-Epinormacusine B scaffold can lead to the discovery of potent and selective modulators of a key therapeutic target. For the purpose of this guide, we will focus on the discovery of inhibitors of a specific kinase implicated in a cancer signaling pathway, a common target for indole alkaloid derivatives.

Computational Chemistry and Derivative Design

The initial phase of the research program will leverage computational methods to design a focused library of 16-Epinormacusine B derivatives with a higher probability of biological activity.[10][11][12][13][14] This in silico approach allows for the prioritization of synthetic efforts, saving time and resources.

Structure-Guided and Ligand-Based Design

In the absence of a known protein target for the parent compound, a dual approach of structure-guided and ligand-based design will be employed.[15]

-

Structure-Guided Design: If a crystal structure of the target kinase is available, molecular docking simulations will be performed to predict the binding modes of hypothetical 16-Epinormacusine B derivatives within the ATP-binding pocket of the kinase. This will help in identifying key structural modifications that could enhance binding affinity and selectivity.

-

Ligand-Based Design: Pharmacophore modeling will be utilized, drawing upon the chemical features of known kinase inhibitors. This approach will help in designing derivatives that share essential electronic and steric properties with established active compounds.

In Silico ADME-Tox Prediction

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to avoid late-stage failures.[16][17][18][19] Computational models will be used to predict key ADME-Tox properties of the designed derivatives, such as:

-

Aqueous solubility

-

Blood-brain barrier permeability

-

Cytochrome P450 inhibition potential

-

Potential for hERG channel inhibition

-

General cytotoxicity predictions

Only derivatives with favorable in silico profiles will be prioritized for synthesis.

Synthetic Strategy for Derivative Library Generation

A robust and flexible synthetic strategy is essential for generating the designed library of 16-Epinormacusine B derivatives. The synthesis will focus on modifications at key positions of the indole nucleus, the sarpagine cage, and the side chain, as guided by the computational design phase.

General Synthetic Scheme

The synthesis will likely commence from a common intermediate derived from 16-Epinormacusine B or a precursor.[20][21][22] Key synthetic transformations may include:

-

N-alkylation or N-arylation of the indole nitrogen.

-

Substitution reactions at various positions of the indole ring.

-

Modification of the ethylidene side chain.

-

Stereoselective synthesis to explore the impact of stereochemistry on activity.

A representative, high-level synthetic workflow is depicted below.

Caption: High-level synthetic workflow for 16-Epinormacusine B derivatization.

In Vitro Screening Cascade

A multi-tiered in vitro screening cascade will be implemented to efficiently identify and characterize the biological activity of the synthesized derivatives.[23][24][25][26] This approach prioritizes high-throughput methods in the initial stages and incorporates more complex, lower-throughput assays for promising compounds.

Primary High-Throughput Screening (HTS)

The entire derivative library will be subjected to a primary HTS to identify initial "hits."

-

Assay: A biochemical kinase inhibition assay (e.g., using a fluorescent or luminescent readout) will be employed to measure the direct inhibitory activity of the compounds against the target kinase.

-

Concentration: Compounds will be screened at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying active molecules.

Secondary Assays: Hit Confirmation and Potency Determination

Hits from the primary screen will be subjected to secondary assays to confirm their activity and determine their potency.

-

Dose-Response Analysis: Confirmed hits will be tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC50) against the target kinase.

-

Orthogonal Assays: A different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance) will be used to confirm the inhibitory activity and rule out assay-specific artifacts.